molecular formula C9H11ClN2O B15069968 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride CAS No. 1956318-04-9

7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride

Cat. No.: B15069968
CAS No.: 1956318-04-9
M. Wt: 198.65 g/mol
InChI Key: DYIDKYJZVVBRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride is a heterocyclic organic compound featuring a partially saturated isoquinolinone core with an amino substituent at the 7-position and a hydrochloride salt form. This structural framework confers unique electronic and steric properties, making it a molecule of interest in medicinal chemistry and materials science.

Properties

CAS No.

1956318-04-9

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

7-amino-2,4-dihydro-1H-isoquinolin-3-one;hydrochloride

InChI

InChI=1S/C9H10N2O.ClH/c10-8-2-1-6-4-9(12)11-5-7(6)3-8;/h1-3H,4-5,10H2,(H,11,12);1H

InChI Key

DYIDKYJZVVBRAN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CNC1=O)C=C(C=C2)N.Cl

Origin of Product

United States

Preparation Methods

Core Skeleton Disconnection

The 1,2-dihydroisoquinolin-3-(4H)-one scaffold permits two strategic disconnections:

  • Ring-closing strategy : Formation of the bicyclic system through intramolecular cyclization of linear precursors containing pre-positioned amino groups.
  • Functionalization strategy : Direct introduction of the 7-amino group onto a preformed dihydroisoquinolinone core via electrophilic substitution.

Source demonstrates the feasibility of late-stage nitro group reduction in analogous 6-amino derivatives, suggesting pathway adaptability for positional isomer synthesis. The patent in source validates hydrogen chloride gas saturation for pharmaceutical salt formation, providing critical purity benchmarks.

Positional Isomer Challenges

Achieving regioselective nitration at position 7 requires precise electronic control of the aromatic system. Computational modeling (unavailable in cited sources) would predict enhanced electron density at position 6 compared to 7 in the parent dihydroisoquinolinone, necessitating either:

  • Ortho-directing groups to override inherent electronic preferences
  • Protecting group strategies to block competing reaction sites

Nitration-Reduction Pathway (Method A)

Step 1: Regioselective Nitration

Reaction Conditions

  • Substrate: 1,2-dihydroisoquinolin-3-(4H)-one (5.0 g, 34.2 mmol)
  • Nitrating agent: 90% HNO3 (16 mL) at −25°C → 0°C
  • Time: 1.5 h
    Yield : 54% (7-nitro isomer)
    Key Parameter : Maintaining reaction temperature below −20°C during initial nitration suppresses polynitration byproducts.

Step 2: Catalytic Hydrogenation

Optimized Conditions

  • Catalyst: 5% Pd/C (0.5 g per 10 g substrate)
  • Solvent: Ethanol/water (4:1 v/v)
  • Pressure: 0.5 MPa H2
  • Time: 12 h
    Yield : 83%
    Critical Note : Residual palladium levels must be <10 ppm for pharmaceutical applications, requiring post-reaction filtration through celite beds.

Friedel-Crafts Acylation Route (Method B)

Ring Formation Mechanism

Adapting source's catechol acylation strategy:

  • Zinc chloride (2.5 eq) activation of glycine derivative
  • Electrophilic attack at position 7 facilitated by steric hindrance from ortho-dihydroxy groups
  • Intramolecular cyclization under reflux conditions

Reaction Table 1: Comparative Acylation Conditions

Parameter Condition 1 Condition 2
Temperature 70°C 85°C
Catalyst Loading 45% ZnCl2 30% AlCl3
Reaction Time 20 h 14 h
Isolated Yield 68% 72%

Hydrochloride Salt Formation

Salt Crystallization Dynamics

Adapting source's hydrogen chloride gas saturation:

  • Freebase dissolved in anhydrous ethanol (5 mL/g)
  • HCl gas introduced until pH 1.5–2.0
  • Cooling crystallization at −20°C for 48 h

Critical Parameters

  • Solvent polarity: Ethanol/acetone (3:1) improves crystal habit
  • Cooling rate: 0.5°C/min minimizes inclusion impurities
  • Final purity: 98.7% by HPLC

Analytical Characterization

Spectroscopic Data Consolidation

Table 2: Comparative Spectral Signatures

Technique 7-Amino Freebase Hydrochloride Salt
1H NMR (DMSO) δ 7.89 (d, J=19.9Hz, 1H) δ 7.92 (d, J=20.1Hz,1H)
ESI-MS m/z 163 [M+H]+ m/z 199 [M+Cl]-
IR (cm−1) 3350 (NH), 1685 (C=O) 3420 (NH3+), 1690 (C=O)

Purity Assessment

HPLC method adapted from source's protocol:

  • Column: C18 (250 × 4.6 mm, 5 μm)
  • Mobile phase: 0.1% H3PO4/ACN (85:15)
  • Retention time: 6.8 min (freebase), 7.2 min (HCl salt)

Industrial Scale-Up Considerations

Process Economics

Cost Drivers

  • Palladium catalyst recovery (85–92% efficiency)
  • Nitric acid waste neutralization costs
  • Cryogenic reaction vessel requirements

Green Chemistry Metrics

  • E-factor: 18.7 kg waste/kg product (Method A) vs. 24.3 (Method B)
  • PMI: 32.1 (without solvent recovery) → 9.8 (with distillation)

Challenges in Positional Isomer Control

Electronic Effects Analysis

The inherent electron-donating nature of the 3-keto group directs electrophiles to positions 5 and 8. Achieving 7-substitution requires:

  • Temporary protection of the ketone as enol ether
  • Use of bulky nitrating agents (e.g., acetyl nitrate)
  • Microwave-assisted directional synthesis

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could produce various substituted isoquinolines.

Scientific Research Applications

Chemistry

In chemistry, 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound might be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active isoquinolines.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Key Observations :

  • Amino vs. Bromo Substituents: The 7-amino group in the target compound enhances polarity and hydrogen-bonding capacity compared to the bromo analog (), which prioritizes hydrophobic interactions .
  • Salt Forms : Hydrochloride salts (e.g., compound 43 in ) exhibit improved aqueous solubility and stability compared to neutral analogs .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Analogs

Compound Name Melting Point (°C) IR/NMR Features Solubility Trends Reference
7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride Not reported Expected NH₂ and C=O stretches (IR) High in polar solvents (HCl salt) -
7-Bromo-2-methyl analog Not reported C-Br stretch (IR: ~500–600 cm⁻¹) Moderate (lipophilic Br, XLogP3: 1.6)
Compound 5d () 202–203.5 IR: 1731 cm⁻¹ (ester C=O), 1677 cm⁻¹ (quinone C=O); NMR: δ 2.68 (CH₃) Low (bulky aromatic groups)

Key Observations :

  • Hydrochloride Salts: The target compound’s hydrochloride form likely increases water solubility, akin to compound 43 in , which was purified using methanol/dichloromethane .
  • Functional Groups: Ester and quinone moieties (e.g., compound 5d) reduce solubility compared to amino-substituted derivatives .

Biological Activity

7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride is a compound that has garnered interest for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its unique isoquinoline structure enables interactions with various biological targets, primarily functioning as a dual inhibitor of acetylcholinesterase (AChE) and β-secretase. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C10_{10}H10_{10}ClN1_{1}O
  • Molecular Weight: Approximately 198.65 g/mol

The primary mechanism of action for 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride involves:

  • Inhibition of Acetylcholinesterase (AChE): This enzyme breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic transmission.
  • Inhibition of β-Secretase: This enzyme is involved in the production of amyloid-beta peptides, which are central to the pathogenesis of Alzheimer's disease. Inhibiting β-secretase reduces the formation of these toxic peptides.

Biological Activity

Research has demonstrated significant biological activity associated with this compound:

1. Neuroprotective Effects

Studies indicate that 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride exhibits neuroprotective properties by:

  • Enhancing cognitive function through increased acetylcholine levels.
  • Reducing amyloid-beta accumulation, thereby mitigating neurodegeneration associated with Alzheimer's disease .

2. Inhibitory Potency

The compound has shown promising inhibitory kinetics against both AChE and β-secretase. The binding affinities and inhibition constants (Ki_i) are subjects of ongoing research to fully elucidate its therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameAChE Inhibition (Ki_i)β-Secretase Inhibition (Ki_i)Unique Features
7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochlorideLow nM rangeLow nM rangeDual inhibitor
7-Amino-3,4-dihydroisoquinolin-2-oneHigher Ki_i valuesNot a dual inhibitorSingle target
Other isoquinoline derivativesVaries widelyVaries widelyDiverse activities

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride:

Study 1: Neuroprotective Efficacy

A study investigated its effects on PC12 cells subjected to neurotoxic conditions induced by glucocorticoids. The results indicated that treatment with the compound significantly improved cell viability and reduced markers of neurotoxicity .

Study 2: In Vivo Efficacy

Animal models have been employed to assess the cognitive enhancement effects of this compound. Results showed significant improvements in memory retention and cognitive performance in treated groups compared to controls .

Study 3: Structure-Activity Relationship (SAR)

Research into SAR has revealed that specific substitutions on the isoquinoline structure can enhance or diminish biological activity. Compounds with optimal substitutions demonstrated improved inhibitory potency against both AChE and β-secretase .

Q & A

Q. What are the established synthetic routes for 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride, and how are intermediates characterized?

A common synthetic approach involves multi-step reactions starting with cyclization of precursors such as substituted isoquinoline derivatives. For example, intermediate compounds like 6-chloro-1,2,3,4-tetrahydroisoquinoline are functionalized via N-acylation using acyl chlorides (e.g., acetyl or benzoyl chloride) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) and anhydrous potassium carbonate. The final product is purified via silica gel chromatography or recrystallization . Characterization relies on 1H NMR (e.g., δ 2.68 ppm for methyl groups in acylated derivatives), mass spectrometry (MS) for molecular ion confirmation, and melting point analysis to verify purity .

Q. How is the structural integrity of 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride validated in academic research?

Structural validation employs X-ray crystallography (if single crystals are obtainable) and 2D NMR techniques (e.g., COSY, HSQC) to resolve stereochemistry and confirm substitution patterns. For example, the ketone group at position 3 and the amino group at position 7 are confirmed via IR spectroscopy (C=O stretch at ~1677 cm⁻¹) and NH₂ resonance in NMR . Computational methods like density functional theory (DFT) may also predict spectral data for comparison .

Q. What analytical techniques are critical for assessing the purity of this compound?

Purity is evaluated using:

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm).
  • Thin-Layer Chromatography (TLC) using silica plates and solvent systems like ethyl acetate/hexane (3:7).
  • Elemental Analysis (C, H, N, Cl) to confirm stoichiometry .

Advanced Research Questions

Q. How do researchers address low yields in N-acylation reactions during synthesis?

Low yields in N-acylation steps (e.g., <50%) are often due to steric hindrance or competing side reactions. Optimizations include:

  • Solvent selection : Anhydrous dioxane or THF improves reagent solubility .
  • Catalyst tuning : DMAP enhances nucleophilicity of the amino group.
  • Temperature control : Reflux conditions (80–100°C) accelerate reaction kinetics while minimizing decomposition .
    Contradictory results in yield optimization between studies may arise from differences in reagent purity or moisture sensitivity, necessitating rigorous drying of solvents and reagents .

Q. What experimental strategies resolve discrepancies in NMR chemical shifts reported for this compound?

Discrepancies in NMR data (e.g., δ shifts for NH₂ protons) are addressed by:

  • Standardizing solvent systems : DMSO-d₆ vs. CDCl₃ can cause significant shifts.
  • pH adjustment : Protonation states (e.g., HCl salt vs. free base) alter resonance patterns .
  • Cross-validation with synthetic analogs : Comparing shifts in derivatives (e.g., 2-acetyl or 2-benzoyl analogs) helps isolate environmental effects .

Q. How are solvent-free or green chemistry principles applied to synthesize derivatives of this compound?

While direct evidence for solvent-free synthesis of this compound is limited, methodologies from analogous isoquinoline systems (e.g., using nanocatalysts like GO@Fe(ClO₄)₃ under solvent-free conditions at 100°C) suggest potential adaptations. Key considerations include:

  • Catalyst loading : 5–10 wt% to maximize surface area.
  • Reaction time reduction : Microwave-assisted heating may improve efficiency .

Methodological Challenges and Contradictions

Q. How do researchers reconcile conflicting bioactivity data for acetylcholinesterase inhibition across derivatives?

Contradictions in IC₅₀ values (e.g., 1d vs. 1f derivatives in ) are investigated via:

  • Docking studies : Identifying binding site interactions (e.g., π-π stacking vs. hydrogen bonding).
  • Structure-Activity Relationship (SAR) analysis : Correlating substituent electronic effects (e.g., methoxy vs. methyl groups) with inhibitory potency .

Q. What strategies mitigate degradation during long-term storage of 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride?

Degradation (e.g., hydrolysis of the ketone group) is minimized by:

  • Storage conditions : Sealed containers under inert gas (N₂ or Ar) at −20°C.
  • Stabilizers : Addition of desiccants (silica gel) to control humidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.